molecular formula C7H12IN3O B2553872 2,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrimidin-5(3H)-one CAS No. 99645-97-3

2,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrimidin-5(3H)-one

Cat. No.: B2553872
CAS No.: 99645-97-3
M. Wt: 281.097
InChI Key: QLPPDRSTXKLIDU-UHFFFAOYSA-N
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Description

2,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrimidin-5(3H)-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrimidin-5(3H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrimidin-5(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

2,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrimidin-5(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrimidin-5(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrimidin-5(3H)-one is unique due to its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

8-methyl-2,3,6,7-tetrahydro-1H-imidazo[1,2-a]pyrimidin-8-ium-5-one;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.HI/c1-9-4-2-6(11)10-5-3-8-7(9)10;/h2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPPDRSTXKLIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C2NCCN2C(=O)CC1.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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